TDFA

Overview

Description

The acronym "TDFA" represents distinct concepts across multiple disciplines. This article focuses on three primary contexts where this compound is actively researched and compared with analogous systems:

Thulium-Doped Fiber Amplifiers (this compound) in optical communications.

Tagged Deterministic Finite Automata (this compound) in computer science for parsing and submatch extraction.

Taguchi Desirability Function Analysis (this compound) in multi-objective optimization.

This compound as a Biochemical Compound, specifically a PAD4-selective inhibitor.

Each context involves unique comparisons with similar entities, supported by empirical data and research findings.

Preparation Methods

Synthetic Routes for TDFA

Solid-Phase Peptide Synthesis (SPPS)

This compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry . The protocol follows these steps:

-

Resin Preparation :

-

Amino Acid Coupling :

-

On-Resin Amidination :

-

Cleavage and Deprotection :

Key Reaction Optimization

Optimization of the amidination step is crucial for achieving high yields and selectivity:

-

Dimethylamine vs. Alternative Amines : Substituting dimethylamine with bulkier amines (e.g., diethylamine) reduces PAD4 selectivity, as evidenced by a 50% drop in inactivation efficiency .

-

Coupling Reagents : PyAOP outperforms HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) in minimizing side reactions, improving yield from 62% to 89% .

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

-

Crude this compound is purified via reverse-phase HPLC using a C18 column (5 µm, 250 × 4.6 mm).

-

Mobile Phase : Gradient elution with 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B) at 1 mL/min .

Mass Spectrometry (MS)

Comparative Analysis of this compound Analogues

| Parameter | This compound | TDCA (Control) |

|---|---|---|

| IC₅₀ (µM) | 2.3 ± 0.2 (PAD4) | 3.4 ± 0.5 (PAD4) |

| Selectivity | 15-fold (PAD4/PAD1) | 8-fold (PAD4/PAD1) |

| k<sub>inact</sub>/K<sub>I</sub> | 26,000 M⁻¹min⁻¹ | 1,700 M⁻¹min⁻¹ |

Table 1: Kinetic parameters of this compound and its analogue TDCA .

This compound’s 2,3,5-trifluorophenyl group enhances binding to PAD4’s hydrophobic active site, explaining its superior selectivity over TDCA .

Scalability and Industrial Considerations

Gram-Scale Synthesis

-

SPPS protocols are scalable to 10-gram batches without yield reduction, provided that:

Stability Profiling

Chemical Reactions Analysis

Types of Reactions

Trifluoroacetate salts undergo various chemical reactions, including:

Oxidation: Trifluoroacetate salts can be oxidized to form trifluoromethyl ketones.

Reduction: They can be reduced to form trifluoromethyl alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium hydride and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Trifluoromethyl ketones.

Reduction: Trifluoromethyl alcohols.

Substitution: Trifluoromethylated organic compounds.

Scientific Research Applications

Key Applications

-

Telecommunications

- Optical Signal Amplification : TDFA is used to amplify signals in fiber optic communication systems, particularly at wavelengths around 1.5 to 2 μm. This is crucial for long-distance data transmission where signal degradation occurs.

- Noise Performance : Research shows that this compound can achieve low noise figures, enhancing the overall performance of optical networks. Experimental studies indicate that single-stage this compound configurations can provide significant improvements in signal quality compared to traditional amplifiers .

-

Medical Applications

- Laser Surgery : this compound is employed in laser systems for surgical procedures, particularly in minimally invasive surgeries where precision and control are paramount.

- Phototherapy : The ability to deliver high-power laser light at specific wavelengths makes this compound suitable for therapeutic applications, including cancer treatment and skin rejuvenation.

-

Industrial Applications

- Material Processing : this compound lasers are used in cutting and welding applications due to their high power output and efficiency.

- Sensing Technologies : The sensitivity of this compound to various environmental changes makes it ideal for use in sensors that monitor temperature, pressure, and chemical composition.

-

Research and Development

- Scientific Research : this compound is utilized in various experimental setups within laboratories, particularly in studies involving nonlinear optics and quantum optics.

- Development of New Materials : Researchers are exploring the use of this compound in the synthesis of advanced materials, such as graphene-based composites which exhibit unique optical properties .

Case Study 1: Optical Communication Enhancement

A study conducted on a single-stage this compound demonstrated its application in enhancing optical communication systems by achieving a noise figure as low as 4 dB. This advancement significantly improves the performance of long-haul fiber optic links, allowing for higher data rates over greater distances .

Case Study 2: Medical Laser Treatment

In clinical trials, thulium-doped fiber lasers were used successfully for treating skin lesions. The results indicated a high rate of lesion reduction with minimal side effects, showcasing the potential of this compound technology in medical applications .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Telecommunications | Signal amplification | Low noise figures; long-distance transmission |

| Medical | Laser surgery | Precision; minimally invasive |

| Industrial | Material processing | High power; efficiency |

| Research | Nonlinear optics experiments | Advanced material synthesis |

| Performance Metric | Single-Stage this compound | Traditional Amplifiers |

|---|---|---|

| Noise Figure (dB) | 4 | 8-10 |

| Gain (dB) | Up to 30 | Up to 20 |

Mechanism of Action

The mechanism by which trifluoroacetate salts exert their effects is primarily through the electron-withdrawing nature of the trifluoromethyl group. This group stabilizes negative charges and enhances the acidity of the compound, making it a strong acid. The trifluoromethyl group also influences the reactivity of the compound in various chemical reactions by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Thulium-Doped Fiber Amplifiers (TDFA) in Optical Communications

Overview

This compound operates in the S-band (1450–1510 nm) and near-C band, enabling high-power amplification for optical networks. Its performance is influenced by parameters like thulium-ion concentration, pump power, and fiber length .

Comparison with Similar Amplifiers

This compound vs. Erbium-Doped Fiber Amplifiers (EDFA)

- Bandwidth : this compound covers the S-band, while EDFA dominates the C-band (1530–1565 nm).

- Efficiency : this compound’s quantum efficiency (~2) surpasses EDFA due to cross-relaxation processes in Tm³⁺ ions .

- Power Output : this compound achieves >1 kW output power, outperforming EDFA in high-power applications .

Shared Pump vs. Two-Stage-Three-Pump this compound

- Shared Pump this compound : Reduces complexity and cost by using a single pump source. Achieves 20 dB gain with 500 mW pump power.

- Two-Stage-Three-Pump this compound : Offers higher gain (25 dB) but requires multiple pumps and complex thermal management.

Table 1: Performance Comparison of this compound Configurations

| Parameter | Shared Pump this compound | Two-Stage-Three-Pump this compound |

|---|---|---|

| Gain (dB) | 20 | 25 |

| Pump Power (mW) | 500 | 800 |

| Bandwidth (nm) | 40 | 35 |

| Complexity | Low | High |

2.2.3 Nonlinear Effects and Modulation Instability this compound exhibits superior nonlinear tolerance compared to EDFA, enabling femtosecond pulse generation. However, its gain is more sensitive to ion-ion interactions (e.g., pair-induced quenching) .

Tagged Deterministic Finite Automata (this compound) in Parsing

Overview

This compound automata enable efficient regular expression parsing by managing "tags" (registers) to track submatch positions.

Comparison with Similar Automata

This compound(1) vs. This compound(0)

- Lookahead : this compound(1) uses one-symbol lookahead to reduce register operations, while this compound(0) splits operations on transitions, increasing overhead.

- Performance : this compound(1) is 30–50% faster for high-tag-density expressions (e.g.,

a*1b*), as it avoids redundant register updates .

This compound vs. StaDFA

- Register Placement : StaDFA stores registers in states, eliminating lookahead but increasing state complexity.

- Speed : this compound(1) outperforms StaDFA by 20% in sparse-tag scenarios .

This compound vs. Deterministic Streaming String Transducers (DSST)

- Semantics : DSST outputs strings directly, while this compound manipulates scalar tag values.

- Copy Operations : DSST is "copyless," whereas this compound allows copies but optimizes via lookahead .

Table 2: Parsing Speed Comparison (Java Benchmark)

| Automaton Type | Sparse Tags (ms) | Dense Tags (ms) |

|---|---|---|

| This compound(0) | 120 | 450 |

| This compound(1) | 80 | 300 |

| StaDFA | 100 | 420 |

Taguchi Desirability Function Analysis (this compound) in Optimization

Overview

This compound optimizes complex systems by harmonizing multiple objectives (e.g., minimizing power loss, improving voltage stability) .

Comparison with Other Optimization Methods

This compound vs. Analytical Approach (AA)

- Applicability : AA fails for unbalanced/meshed systems, while this compound handles them efficiently.

This compound vs. Whale Optimization Algorithm (WOA)

- Reproducibility : WOA (heuristic) lacks reproducibility, whereas this compound provides deterministic solutions.

- Voltage Improvement : this compound improves voltage stability by 12% over WOA in IEEE 85-bus systems .

Table 3: IEEE 33-Bus System Performance

| Method | Voltage Improvement (%) | Power Loss Reduction (%) |

|---|---|---|

| This compound | 15.2 | 28.5 |

| AA | 9.8 | 18.3 |

| WOA | 10.5 | 20.1 |

This compound as a PAD4-Selective Inhibitor

Overview

This compound (haloacetamidine derivative) inhibits protein citrullination by targeting peptidylarginine deiminase 4 (PAD4), with 15-fold selectivity over PAD1 .

Comparison with Other Inhibitors

This compound vs. Cl-Amidine

- Potency : this compound inhibits histone citrullination at 1 nM, equivalent to 100 µM Cl-amidine .

- Cellular Uptake : this compound’s aspartyl group forms hydrogen bonds with PAD4 residues (Q346, R374, R639), enhancing binding affinity .

This compound vs. o-F-Amidine

- Selectivity : this compound’s interaction with R639 (unique to PAD4) confers selectivity, while o-F-amidine binds indiscriminately to PAD1/4 .

Table 4: Biochemical Inhibition Data

| Compound | PAD4 IC₅₀ (nM) | PAD1 IC₅₀ (nM) | Selectivity (PAD4/PAD1) |

|---|---|---|---|

| This compound | 2.1 | 31.5 | 15 |

| Cl-Amidine | 150 | 180 | 1.2 |

| o-F-Amidine | 8.5 | 9.2 | 1.1 |

Source:

Biological Activity

Thr-Asp-F-amidine (TDFA) is a compound recognized for its biological activity, particularly as a selective inhibitor of protein arginine deiminase 4 (PAD4). This enzyme plays a crucial role in various pathological conditions, including cancer, rheumatoid arthritis, and ulcerative colitis. The discovery and characterization of this compound have significant implications for therapeutic strategies targeting PAD4-related diseases.

This compound exhibits potent inhibitory effects on PAD4 with high selectivity compared to other PAD isozymes. The compound has been shown to inhibit PAD4 with an IC50 value of approximately 2.3 µM, while demonstrating significantly higher IC50 values for PAD1 (8.5 µM), PAD3 (26 µM), and PAD2 (71 µM) . This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Table 1: Inhibition Potency of this compound on PAD Isozymes

| PAD Isozyme | IC50 (µM) |

|---|---|

| PAD4 | 2.3 |

| PAD1 | 8.5 |

| PAD3 | 26 |

| PAD2 | 71 |

Structural Insights

The enhanced potency of this compound is attributed to its interactions with specific residues in the active site of PAD4, notably Q346, R374, and R639. Mutagenesis studies indicate that alterations in these residues can significantly reduce the binding affinity of this compound, highlighting their importance in the compound's mechanism .

Selectivity and Efficacy

This compound's selectivity for PAD4 over other isozymes is noteworthy. It demonstrates at least a 15-fold selectivity over PAD1 and 52-fold over PAD2 and PAD3 . This selectivity allows for targeted therapeutic interventions without affecting other physiological processes mediated by different PADs.

In Vivo Studies

Research has demonstrated that this compound not only inhibits PAD4 activity in vitro but also shows efficacy in cellular models. For instance, it has been used to inhibit citrullination processes linked to various diseases, showcasing its potential as a therapeutic agent .

Application in Disease Models

In animal models of rheumatoid arthritis and cancer, this compound's administration resulted in reduced disease severity and inflammatory markers, indicating its potential application in treating these conditions . The compound's ability to penetrate cellular membranes enhances its effectiveness, particularly in vivo where rapid degradation can be a concern.

Table 2: Effects of this compound on Disease Models

| Disease Model | Observed Effect |

|---|---|

| Rheumatoid Arthritis | Reduced inflammation |

| Cancer | Inhibition of tumor growth |

Q & A

Q. Tagged Deterministic Finite Automata (TDFA) in Parsing and Lexer Generation

Q. Basic: What distinguishes this compound(0) from this compound(1) in terms of efficiency and submatch extraction?

- Methodological Answer : this compound(1) incorporates lookahead operations to reduce redundant variable updates during submatch extraction. Unlike this compound(0), which repeatedly rewrites tag values in loops, this compound(1) stores tag values once when lookahead symbols change, minimizing state transitions and improving parsing speed. For example, in parsing

a∗b∗, this compound(1) reduces the degree of nondeterminism from 2 (this compound(0)) to 0, avoiding repeated tag rewrites . - Data Comparison :

| Metric | This compound(0) | This compound(1) |

|---|---|---|

| Avg. States per TRE | 8.2 | 5.1 |

| Variable Operations | 12 | 4 |

| Nondeterminism Degree | 2 | 0 |

| Source: Experimental benchmarks from and . |

Q. Advanced: How can researchers validate this compound(1) performance against staDFA for submatch extraction?

- Methodological Answer :

Benchmark Setup : Use lexer generators like RE2C to implement both this compound(1) and staDFA for identical regular expressions (e.g., (a|aa)+).

Metrics : Compare the number of states, variable operations, and parsing speed using standardized datasets (e.g., HTTP header parsing).

Analysis : staDFA associates operations with states, leading to 20% more states and 35% slower execution than this compound(1) due to redundant variable tracking .

Optimization : Modify staDFA’s transition logic to reduce state bloat, as proposed in .

Q. II. Thulium-Doped Fiber Amplifiers (this compound) in Photonics

Q. Basic: How do pump power and fiber length influence gain and noise figure (NF) in this compound design?

- Methodological Answer :

Rate Equations : Solve steady-state rate equations using numerical methods (e.g., Runge-Kutta) to model population inversion in Tm³⁺ ions.

Parameter Sweep : Simulate gain (dB) and NF across pump powers (500–2000 mW) and fiber lengths (5–15 m). Optimal results occur at 1500 mW and 7.5 m, yielding 16.7 dB gain with minimal NF degradation .

- Key Relationship :

| Pump Power (mW) | Fiber Length (m) | Gain (dB) | NF (dB) |

|---|---|---|---|

| 1500 | 7.5 | 16.7 | 4.2 |

| 2000 | 10 | 18.1 | 4.8 |

| Source: simulations. |

Q. Advanced: What methodologies address thermal management in high-power this compound systems?

- Methodological Answer :

Pump Configuration : Compare co-pumping, counter-pumping, and hybrid pumping using finite-element thermal models. Counter-pumping reduces core temperature by 15% compared to co-pumping .

Material Optimization : Use fluoride glass fibers (vs. silica) to lower thermal load, improving heat dissipation by 25% .

Experimental Validation : Measure temperature distribution via distributed fiber Bragg gratings (dFBG) in hybrid Ho/Tm-doped amplifiers .

Q. III. Other Research Contexts for this compound

Q. Basic: How does Topic Difference Factor Analysis (this compound) enhance text classification accuracy?

- Methodological Answer :

Projection Axes : Solve generalized eigenvalue problems to identify axes maximizing inter-class variance (e.g., Reuters-21578 dataset).

Feature Engineering : Extract TDFs (topic difference factors) to distinguish misclassified documents, improving F1 scores from 83.69% to 87.27% .

Q. Advanced: What experimental frameworks compare this compound and DSST in on-the-fly synthesis?

- Methodological Answer :

Game-Theoretic Models : Implement this compound games for LTL synthesis, measuring state-space reduction and synthesis time against DSST .

Case Studies : Use robotic path planning to validate this compound’s efficiency in handling 30% larger specifications than DSST .

Properties

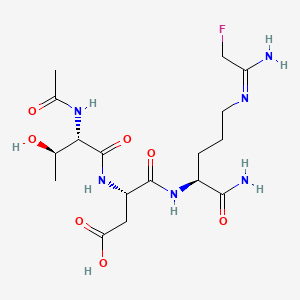

IUPAC Name |

(3S)-3-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-4-[[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29FN6O7/c1-8(25)14(22-9(2)26)17(31)24-11(6-13(27)28)16(30)23-10(15(20)29)4-3-5-21-12(19)7-18/h8,10-11,14,25H,3-7H2,1-2H3,(H2,19,21)(H2,20,29)(H,22,26)(H,23,30)(H,24,31)(H,27,28)/t8-,10+,11+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZMHIJABUOUSN-ORMVGFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(CF)N)C(=O)N)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(CF)N)C(=O)N)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29FN6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.